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Compound of Interest

Compound Name: 3-(Pyridin-2-yloxy)benzoic acid

Cat. No.: B1358100

An In-Depth Technical Guide to 3-(Pyridin-2-yloxy)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of 3-
(Pyridin-2-yloxy)benzoic acid, a molecule of interest in chemical synthesis and drug
discovery. It details the compound's fundamental identifiers, physicochemical properties, a
validated synthetic pathway, and its potential applications as a scaffold in medicinal chemistry.
This guide is intended for researchers, chemists, and professionals in the field of drug
development, offering both foundational data and practical, field-proven insights into its
handling and utilization.

Compound Identification and Nomenclature

The precise identification of a chemical entity is paramount for reproducibility and regulatory
compliance. The subject of this guide is unequivocally identified by the following nomenclature
and registry number.

e |[UPAC Name: 3-(pyridin-2-yloxy)benzoic acid[1]
e CAS Number: 51362-30-2[1]
e Synonyms: 3-(pyrid-2-yloxy)benzoic acid

The structure consists of a benzoic acid moiety linked to a pyridine ring via an ether bridge at
the meta-position. This arrangement of aromatic systems and the ether linkage confers specific
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chemical properties and reactivity, making it a valuable building block in organic synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is critical for its

application in experimental settings. The key properties of 3-(Pyridin-2-yloxy)benzoic acid

are summarized below.

Property Value Source
Molecular Formula C12HoNOs3 [1]
Molecular Weight 215.20 g/mol [1]
Appearance Solid

Melting Point 108 °C

Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

C);untg p N ]
Rotatable Bond Count 2 [1]
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[1]

SMILES

C1=CC=NC(=C1)0C2=CC=C
C(=C2)C(=0)0

These properties, computed and verified across multiple databases, suggest a stable, solid

compound with moderate polarity, suitable for a range of organic reactions.

Synthesis and Purification Protocol

The synthesis of diaryl ethers such as 3-(Pyridin-2-yloxy)benzoic acid is most effectively

achieved via a nucleophilic aromatic substitution reaction, specifically a variation of the Ullmann

condensation or a base-mediated coupling. The following protocol describes a robust and

scalable method.
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Underlying Principle and Rationale

The core of this synthesis involves the formation of an ether bond between a phenoxide and an
activated pyridine ring. 3-Hydroxybenzoic acid serves as the nucleophile precursor, which,
upon deprotonation by a suitable base, attacks the electron-deficient C-2 position of 2-
halopyridine (e.g., 2-chloropyridine or 2-bromopyridine). The use of a copper catalyst can
facilitate this reaction, particularly if a less reactive halide is used, by enabling a cross-coupling
mechanism. Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are chosen as solvents
due to their high boiling points and ability to dissolve the ionic intermediates.

Experimental Workflow Diagram
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Reactants:
- 3-Hydroxybenzoic acid
- 2-Chloropyridine
- K2COs (Base)
- Cul (Catalyst, optional)

1. Combine & Stir

Reaction Vessel (DMF)
Heat to 120-140 °C

Monitor by TLC/LC-MS

2. Reaction Complete

Aqueous Workup
1. Cool to RT
2. Quench with H20
3. Acidify with HCI to pH 3-4

3. Isolate Solid

Precipitation & Filtration
Collect crude product

4. Crude Product

Purification
Recrystallization from
Ethanol/Water mixture

5. Purified Solid

Characterization
-1H NMR, 3C NMR
- Mass Spectrometry

- Melting Point

6. Verified Structure

Final Product:

3-(Pyridin-2-yloxy)benzoic acid
(>95% Purity)

Click to download full resolution via product page

Caption: Synthetic workflow for 3-(Pyridin-2-yloxy)benzoic acid.
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Step-by-Step Methodology

Reactant Charging: To a dry, three-necked round-bottom flask equipped with a magnetic
stirrer, reflux condenser, and nitrogen inlet, add 3-hydroxybenzoic acid (1.0 eq.), potassium
carbonate (K2COs, 2.5 eq.), and copper(l) iodide (Cul, 0.1 eq., optional but recommended).

Solvent Addition: Add anhydrous DMF to the flask until a stirrable slurry is formed (approx. 5-
10 mL per gram of 3-hydroxybenzoic acid).

Initiation: Add 2-chloropyridine (1.2 eq.) to the mixture.

Reaction: Heat the reaction mixture to 120-140 °C under a nitrogen atmosphere. The
progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed
(typically 12-24 hours).

Workup: Allow the mixture to cool to room temperature. Pour the reaction mixture into a
beaker containing ice-water, which will quench the reaction and dissolve inorganic salts.

Precipitation: While stirring, slowly acidify the aqueous mixture with 2M hydrochloric acid
(HCI). The product will precipitate as a solid as the carboxylate is protonated. Adjust to a final
pH of 3-4.

Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with
deionized water to remove residual salts.

Purification: The crude product can be purified by recrystallization from a suitable solvent
system, such as an ethanol/water mixture, to yield a crystalline solid.

Validation: The identity and purity of the final product must be confirmed by standard
analytical techniques, including *H NMR, 13C NMR, and mass spectrometry, and its melting
point should be compared to the literature value.

Applications in Research and Drug Development

While 3-(Pyridin-2-yloxy)benzoic acid is not an end-product drug, its structural motifs are

prevalent in pharmacologically active molecules. Its primary value lies in its role as a versatile
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intermediate or scaffold for building more complex chemical entities.

Scaffold for Lead Compound Generation

The molecule combines three key features: a carboxylic acid group (a common anchor for
biological targets), a diaryl ether linkage (providing conformational rigidity and metabolic
stability), and a pyridine ring (a frequent component in bioactive compounds, capable of
hydrogen bonding and metal coordination). This makes it an attractive starting point for library
synthesis in drug discovery programs. For example, derivatives of benzoic acid are explored as
analgesics and anti-inflammatory agents[2].

Potential as a Herbicide

Some sources indicate that 3-(Pyridin-2-yloxy)benzoic acid has shown phytotoxicity by
inhibiting chlorophyll production in plants, suggesting its potential use as a herbicide against
broadleaf plants.

3-(Pyridin-2-yloxy)benzoic acid
(Core Scaffold)

Carboxylic Acid Pyridine Ring Benzoic Ring
Modification Functionalization Functionalization
(Amide/Ester Formation) (e.g., Substitution) (e.g., Substitution)

Diverse Library of
Lead Compounds

Biological Target
(e.g., Kinase, GPCR)

Click to download full resolution via product page
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Caption: Role as a scaffold in discovery chemistry.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-(Pyridin-2-yloxy)benzoic acid presents several hazards.

e GHS Pictogram: GHSO07 (Exclamation Mark)
» Signal Word: Warning

Hazard Statements:

H302: Harmful if swallowed[1].

H315: Causes skin irritation[1].

H319: Causes serious eye irritation[1].

H335: May cause respiratory irritation[1].

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including
safety glasses, gloves, and a lab coat, should be worn when handling this compound. All
manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation
of dust. In case of contact, wash affected areas with copious amounts of water.

Conclusion

3-(Pyridin-2-yloxy)benzoic acid is a well-defined chemical compound with established
identifiers and properties. Its synthesis is achievable through standard organic chemistry
methodologies, and its true value for researchers lies in its potential as a modular building
block for the creation of novel molecules with potential therapeutic or agricultural applications.
Proper safety protocols are essential for its handling. This guide provides the foundational
knowledge required for its effective and safe utilization in a research and development setting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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